4-Bromo-2-fluorobenzyl bromide

Description

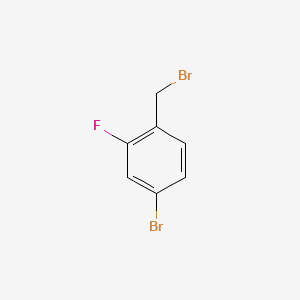

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-(bromomethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHNLZXYPAULDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057822 | |

| Record name | 4-Bromo-1-(bromomethyl)-2-fluoro-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76283-09-5 | |

| Record name | 4-Bromo-2-fluorobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76283-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluorobenzyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076283095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-1-(bromomethyl)-2-fluoro-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-(bromomethyl)-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMO-2-FLUOROBENZYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z26XYC1JY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 4-Bromo-2-fluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical and chemical properties of 4-Bromo-2-fluorobenzyl bromide, a crucial reagent in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds.

Core Physical and Chemical Data

This compound, with the CAS number 76283-09-5, is a disubstituted toluene derivative.[1] Its chemical structure incorporates a bromo and a fluoro substituent on the benzene ring, along with a bromomethyl group, making it a versatile building block in organic synthesis.

Summary of Physical Properties

The table below summarizes the key physical properties of this compound for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C7H5Br2F | [1][2][3][4] |

| Molecular Weight | 267.92 g/mol | [1][2][5] |

| Appearance | White to light yellow or pale cream crystalline powder, crystals, or fused solid.[2][3][6] | [2][3][6] |

| Melting Point | 33-36 °C (lit.) | [2][5] |

| 33.0-39.0 °C | [3][6] | |

| Boiling Point | 126 °C at 19 mmHg | [2][7] |

| Density | 1.9094 g/mL at 25°C (estimate) | [2][7] |

| Solubility | Soluble in Methanol.[2] | [2] |

| Storage Temperature | 2-8°C under an inert atmosphere (Nitrogen or Argon).[2] | [2] |

Experimental Protocols for Property Determination

While specific experimental documentation for the determination of the physical properties of this compound is not publicly available, standard laboratory procedures are employed for such characterizations. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity and is typically determined using a capillary melting point apparatus.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the final melting point. The melting range is reported.

Boiling Point Determination

The boiling point of a liquid at a specific pressure is a fundamental physical constant. For compounds that may decompose at atmospheric pressure, vacuum distillation is employed.

Methodology:

-

A sample of this compound is placed in a distillation flask.

-

The flask is connected to a distillation apparatus, including a condenser and a receiving flask.

-

A vacuum is applied to the system, and the pressure is stabilized at a known value (e.g., 19 mmHg).

-

The sample is heated, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point at that pressure.

Density Measurement

The density of a substance is its mass per unit volume. For a solid, this can be determined by various methods, including pycnometry.

Methodology:

-

The mass of a clean, dry pycnometer (a flask of known volume) is determined.

-

The pycnometer is filled with an inert liquid of known density in which the compound is insoluble, and the total mass is measured.

-

A known mass of this compound is added to the empty pycnometer.

-

The pycnometer containing the sample is then filled with the same inert liquid, and the total mass is determined.

-

The volume of the displaced liquid, and thus the volume of the sample, can be calculated, allowing for the determination of the sample's density.

Synthesis Pathway

This compound can be synthesized from 2-fluoro-4-bromotoluene. The following diagram illustrates the reaction pathway.

Caption: Synthesis of this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and causes severe skin burns and eye damage.[1] It is also toxic if swallowed.[1] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. This compound | C7H5Br2F | CID 2733660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 76283-09-5 [m.chemicalbook.com]

- 3. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound 98 76283-09-5 [sigmaaldrich.com]

- 6. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to 4-Bromo-2-fluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluorobenzyl bromide, a halogenated aromatic compound, is a versatile and highly reactive building block in modern organic synthesis. Its unique trifunctional structure—comprising a brominated and fluorinated benzene ring and a benzylic bromide—makes it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical development.

Chemical Structure and Identification

This compound is characterized by a benzene ring substituted with a bromine atom at the 4-position, a fluorine atom at the 2-position, and a bromomethyl group at the 1-position.

Systematic IUPAC Name: 4-bromo-1-(bromomethyl)-2-fluorobenzene[1]

Synonyms: 4,α-Dibromo-2-fluorotoluene

Structural Representation

Caption: Chemical structure of this compound.

Physicochemical Properties

This section summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅Br₂F | [2] |

| Molecular Weight | 267.92 g/mol | [2] |

| CAS Number | 76283-09-5 | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 33-36 °C | |

| Boiling Point | 126 °C at 19 mmHg | [4] |

| InChI Key | XMHNLZXYPAULDF-UHFFFAOYSA-N | |

| SMILES | Fc1cc(Br)ccc1CBr |

Spectroscopic Data

The following tables detail the key spectroscopic data for the structural elucidation and characterization of this compound.

¹H-NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.51 - 7.41 | m | Aromatic CH |

| 7.09 | d (J = 9.0 Hz) | Aromatic CH |

| 6.99 | d (J = 8.2 Hz) | Aromatic CH |

| 4.34 | s | CH₂Br |

(Solvent: CDCl₃, Frequency: 300 MHz)[3]

¹³C-NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 161.4 (d, J=248 Hz) | C-F |

| 136.2 (d, J=4 Hz) | C-CH₂Br |

| 131.0 | C-H |

| 128.9 (d, J=4 Hz) | C-H |

| 117.5 (d, J=25 Hz) | C-H |

| 117.0 (d, J=9 Hz) | C-Br |

| 29.5 (d, J=5 Hz) | CH₂Br |

(Solvent and frequency not specified in the initial data)

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | Aromatic C-H stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C stretching |

| ~1300-1150 | Medium | -CH₂- wag (adjacent to Br)[5] |

| ~1250 | Strong | C-F stretch |

| ~850-550 | Strong | C-Br stretch[5] |

Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M⁺) and the M+2 and M+4 peaks should appear in an approximate ratio of 1:2:1.

| m/z | Interpretation |

| 266/268/270 | [M]⁺, molecular ion peak cluster |

| 187/189 | [M - Br]⁺, loss of a bromine atom |

| 108 | [M - Br - HBr]⁺, loss of a bromine atom and hydrogen bromide |

Synthesis

A common and efficient method for the synthesis of this compound is the radical bromination of 4-Bromo-2-fluorotoluene.

Experimental Protocol: Synthesis from 4-Bromo-2-fluorotoluene

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure:

-

To a solution of 4-bromo-2-fluorotoluene (1 g, 5.04 mmol) in carbon tetrachloride (10 mL), add N-bromosuccinimide (NBS, 1.07 g, 6.05 mmol) and azobisisobutyronitrile (AIBN, 83 mg, 0.50 mmol).

-

Heat the reaction mixture to reflux at 100 °C for 13 hours.

-

After completion of the reaction, cool the mixture to room temperature.

-

Collect the resulting solid (succinimide) by filtration.

-

Extract the filtrate with carbon tetrachloride and water.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield this compound.

Yield: Approximately 89%.[3]

Reactivity and Applications

This compound is a valuable electrophile in a variety of organic transformations, primarily due to the reactivity of the benzylic bromide. The presence of the fluorine and bromine atoms on the aromatic ring also allows for subsequent cross-coupling reactions.

Nucleophilic Substitution Reactions

The benzylic bromide is an excellent leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles. This allows for the introduction of the 4-bromo-2-fluorobenzyl moiety into various molecules.

General Reaction Scheme:

Caption: General nucleophilic substitution reaction.

Role in Pharmaceutical Synthesis

This compound and its derivatives are key intermediates in the synthesis of several active pharmaceutical ingredients (APIs).[6][7] The fluorinated and brominated phenyl ring is a common motif in many modern drugs, contributing to improved metabolic stability and binding affinity.

A prominent example is the synthesis of Enzalutamide , a nonsteroidal antiandrogen used in the treatment of prostate cancer. While many synthetic routes to Enzalutamide start from 4-bromo-2-fluorobenzoic acid, the reactivity of this compound is analogous and crucial for the formation of key C-N bonds in the synthesis of related structures.[8]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Classifications:

-

Acute Toxicity, Oral (Category 3)

-

Skin Corrosion/Irritation (Category 1B)

-

Serious Eye Damage/Eye Irritation (Category 1)

-

Hazardous to the aquatic environment, long-term hazard (Category 3)

Recommended Personal Protective Equipment (PPE):

-

Eye and face protection (safety goggles and face shield)

-

Chemically resistant gloves

-

Protective clothing

-

Respiratory protection (use a NIOSH-approved respirator)

Conclusion

This compound is a pivotal chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its well-defined reactivity, coupled with the potential for further functionalization of the aromatic ring, makes it an indispensable tool for the construction of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and handling is essential for its safe and effective use in research and development.

References

- 1. This compound | C7H5Br2F | CID 2733660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]

- 7. nbinno.com [nbinno.com]

- 8. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 4-Bromo-2-fluorobenzyl bromide: Properties, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluorobenzyl bromide is a key bifunctional reagent in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring a reactive benzylic bromide for nucleophilic substitution and an aryl bromide suitable for cross-coupling reactions, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, detailed synthetic protocols, and significant applications of this compound, with a focus on its role in the synthesis of potential therapeutics targeting the M1 muscarinic acetylcholine receptor, a key target in neurodegenerative diseases such as Alzheimer's.

Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature. Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 267.92 g/mol [1] |

| Molecular Formula | C₇H₅Br₂F |

| Melting Point | 33-36 °C[1] |

| Boiling Point | 126 °C at 19 mmHg |

| Density | 1.9094 g/mL at 25 °C[1] |

| CAS Number | 76283-09-5[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the radical bromination of the corresponding toluene derivative. Below are two detailed experimental protocols for its preparation.

Experimental Protocol 1: Bromination of 2-Fluoro-4-bromotoluene

This method involves the free-radical bromination of 2-fluoro-4-bromotoluene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).

Materials:

-

2-Fluoro-4-bromotoluene

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-bromotoluene (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1-1.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 4-6 hours. The reaction can be monitored by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes) or by column chromatography on silica gel.

Experimental Protocol 2: Multi-step Synthesis from p-Toluidine

A more extensive synthesis can be undertaken starting from p-toluidine, involving a series of transformations to introduce the desired substituents.

Workflow Diagram:

Caption: Multi-step synthesis of this compound.

Procedure Outline:

-

Nitration: p-Toluidine is first nitrated to introduce a nitro group onto the aromatic ring.

-

Diazotization and Bromination: The amino group is converted to a diazonium salt, which is then displaced by a bromide atom.

-

Reduction of Nitro Group: The nitro group is reduced to an amino group.

-

Diazotization and Fluorination (Schiemann reaction): The newly formed amino group is converted to a diazonium salt and then displaced by a fluoride atom.

-

Radical Bromination: The methyl group of the resulting 2-fluoro-4-bromotoluene is brominated as described in Protocol 2.1.

Applications in Drug Discovery: Synthesis of a Potential M1 Muscarinic Receptor Modulator

This compound is a valuable intermediate in the synthesis of biologically active molecules. One notable application is in the preparation of 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)indoline-2,3-dione, a compound structurally related to known positive allosteric modulators of the M1 muscarinic acetylcholine receptor.[2] The M1 receptor is a key target for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[3]

The synthesis involves a two-step process: a Suzuki coupling to introduce the pyrazole moiety, followed by an N-alkylation of isatin.

Experimental Protocol: Synthesis of 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)indoline-2,3-dione

Step 1: Suzuki Coupling to form (2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanol

Materials:

-

4-Bromo-2-fluorobenzyl alcohol

-

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., Dioxane/water or DMF)

Procedure:

-

In a reaction vessel, combine 4-bromo-2-fluorobenzyl alcohol (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

-

Degas the solvent and add it to the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture and dilute with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to yield (2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanol.

Step 2: Conversion to the Benzyl Bromide and N-Alkylation of Isatin

The intermediate alcohol is first converted to the corresponding benzyl bromide, which is then used to alkylate isatin.

Materials:

-

(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanol

-

Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)

-

Isatin (1H-indole-2,3-dione)

-

Base (e.g., K₂CO₃ or NaH)

-

Solvent (e.g., DMF or Acetonitrile)

Procedure:

-

Bromination: React the alcohol from Step 1 with a brominating agent like PBr₃ or SOBr₂ in an appropriate solvent (e.g., dichloromethane) at low temperature to form (2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl) bromide.

-

N-Alkylation: In a separate flask, dissolve isatin (1.0 eq) in an anhydrous solvent like DMF.

-

Add a base such as potassium carbonate (1.5-2.0 eq) or sodium hydride (1.1 eq) and stir for 30 minutes.

-

Add the freshly prepared (2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl) bromide (1.0-1.2 eq) to the isatin anion solution.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

Relevance to M1 Muscarinic Acetylcholine Receptor Signaling

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in cognitive functions such as learning and memory. Its signaling cascade is a key area of interest in drug development for neurodegenerative disorders.

M1 Muscarinic Receptor Signaling Pathway:

Caption: Simplified M1 Muscarinic Acetylcholine Receptor Signaling Pathway.

Upon binding of acetylcholine, the M1 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events lead to various downstream cellular responses, including increased neuronal excitability. Positive allosteric modulators (PAMs) bind to a site on the receptor distinct from the acetylcholine binding site and can enhance the receptor's response to acetylcholine, making them an attractive therapeutic strategy.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a key building block for the synthesis of complex heterocyclic compounds with potential therapeutic applications. The ability to use this compound in the construction of M1 muscarinic acetylcholine receptor modulators highlights its importance in the ongoing search for effective treatments for neurodegenerative and psychiatric disorders. The detailed protocols and pathway information provided in this guide are intended to support researchers and scientists in leveraging the full potential of this important chemical entity.

References

- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric modulators of M1 muscarinic receptors enhance acetylcholine efficacy and decrease locomotor activity and turning behaviors in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse [mdpi.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluorobenzyl bromide and its Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2-fluorobenzyl bromide, a key intermediate in the development of pharmaceutical compounds. This document details the synthetic pathways for its immediate precursor, 4-Bromo-2-fluorotoluene, and the final conversion to this compound. Included are detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate understanding and replication in a laboratory setting.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the free-radical bromination of its precursor, 4-Bromo-2-fluorotoluene. This reaction selectively targets the benzylic protons of the methyl group.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound from 4-Bromo-2-fluorotoluene is provided below.

Materials:

-

4-Bromo-2-fluorotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or another suitable solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Bromo-2-fluorotoluene in carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (AIBN or BPO) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data

The following table summarizes the quantitative data for a typical synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 4-Bromo-2-fluorotoluene | N/A |

| Reagents | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | N/A |

| Solvent | Carbon tetrachloride (CCl₄) | N/A |

| Reaction Temperature | Reflux | N/A |

| Reaction Time | 13 hours | [1] |

| Yield | 89% | [1] |

| Purity | >98% (after purification) | [2] |

Logical Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

Synthesis of the Precursor: 4-Bromo-2-fluorotoluene

The primary precursor, 4-Bromo-2-fluorotoluene, can be synthesized through various routes. A common method involves a multi-step synthesis starting from p-toluidine.

Synthetic Pathway from p-Toluidine

This synthetic route involves a series of reactions including nitration, diazotization, bromination, reduction, and a final diazotization followed by fluorination (Sandmeyer-type reaction).[3]

The overall transformation can be summarized as follows:

p-Toluidine → 3-Nitro-4-methylaniline → 2-Nitro-4-bromotoluene → 4-Bromo-2-aminotoluene → 4-Bromo-2-fluorotoluene

Experimental Protocols for Precursor Synthesis

Detailed experimental procedures for each step are outlined below.

Step 1: Nitration of p-Toluidine to 3-Nitro-4-methylaniline

-

Protocol: p-Toluidine is reacted with a nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) at low temperatures.

-

Key Considerations: The temperature must be carefully controlled to prevent over-nitration and side reactions.

Step 2: Diazotization and Bromination to 2-Nitro-4-bromotoluene (Sandmeyer Reaction)

-

Protocol: The amino group of 3-Nitro-4-methylaniline is converted to a diazonium salt using sodium nitrite in an acidic medium (e.g., HBr). This is followed by the addition of a copper(I) bromide solution to replace the diazonium group with a bromine atom.[3]

-

Key Considerations: Diazonium salts are unstable and are typically prepared in situ at low temperatures (0-5 °C).

Step 3: Reduction of 2-Nitro-4-bromotoluene to 4-Bromo-2-aminotoluene

-

Protocol: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation.

-

Key Considerations: The choice of reducing agent can affect the yield and purity of the product.

Step 4: Diazotization and Fluorination to 4-Bromo-2-fluorotoluene (Balz-Schiemann Reaction)

-

Protocol: The amino group of 4-Bromo-2-aminotoluene is diazotized with sodium nitrite in the presence of fluoroboric acid (HBF₄). The resulting diazonium tetrafluoroborate salt is then thermally decomposed to yield 4-Bromo-2-fluorotoluene.

-

Key Considerations: This reaction is a variation of the Sandmeyer reaction and is a common method for introducing fluorine onto an aromatic ring.

Quantitative Data for Precursor Synthesis

The following table provides an overview of the reaction conditions and expected outcomes for the synthesis of 4-Bromo-2-fluorotoluene.

| Step | Starting Material | Key Reagents | Typical Conditions | Expected Product |

| 1. Nitration | p-Toluidine | HNO₃, H₂SO₄ | 0-10 °C | 3-Nitro-4-methylaniline |

| 2. Sandmeyer Reaction | 3-Nitro-4-methylaniline | NaNO₂, HBr, CuBr | 0-5 °C, then heat | 2-Nitro-4-bromotoluene |

| 3. Reduction | 2-Nitro-4-bromotoluene | SnCl₂/HCl or H₂/Pd-C | Varies | 4-Bromo-2-aminotoluene |

| 4. Balz-Schiemann Reaction | 4-Bromo-2-aminotoluene | NaNO₂, HBF₄ | 0-5 °C, then heat | 4-Bromo-2-fluorotoluene |

Signaling Pathway Diagram

The multi-step synthesis of 4-Bromo-2-fluorotoluene from p-toluidine is depicted in the following diagram.

Caption: Multi-step synthesis from p-Toluidine.

Safety Considerations

-

This compound is a lachrymator and corrosive. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

-

N-Bromosuccinimide (NBS) is a source of bromine and should be handled with care.

-

Carbon tetrachloride is a hazardous solvent and should be used with caution.

-

Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures.

This guide provides a foundational understanding of the synthesis of this compound and its precursors. Researchers are encouraged to consult the cited literature for further details and to perform thorough risk assessments before undertaking any experimental work.

References

A Technical Guide to 4-Bromo-1-(bromomethyl)-2-fluorobenzene: A Key Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 4-bromo-1-(bromomethyl)-2-fluorobenzene, a crucial chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and significant applications, with a particular focus on its role in the development of targeted cancer therapies.

Chemical Identity and Properties

4-Bromo-1-(bromomethyl)-2-fluorobenzene, with the IUPAC name 4-bromo-1-(bromomethyl)-2-fluorobenzene , is a substituted aromatic hydrocarbon. Its structure, featuring a reactive benzyl bromide group and a synthetically versatile aryl bromide, makes it a valuable precursor in the construction of complex molecular architectures.

| Property | Value | Reference(s) |

| IUPAC Name | 4-bromo-1-(bromomethyl)-2-fluorobenzene | [1] |

| Synonyms | 4-Bromo-2-fluorobenzyl bromide, 4,α-Dibromo-2-fluorotoluene | |

| CAS Number | 76283-09-5 | [2] |

| Molecular Formula | C₇H₅Br₂F | [1] |

| Molecular Weight | 267.92 g/mol | [2] |

| Appearance | White to light yellow crystal powder or low melting solid | [2] |

| Melting Point | 33-36 °C | [2] |

| Boiling Point | 126 °C (19 mmHg) | [2] |

| Density | 1.9094 g/mL (at 25°C) | [3] |

Synthesis of 4-Bromo-1-(bromomethyl)-2-fluorobenzene

The synthesis of 4-bromo-1-(bromomethyl)-2-fluorobenzene is typically achieved through the radical bromination of 2-fluoro-4-bromotoluene. This process often involves the use of a brominating agent, such as N-bromosuccinimide (NBS), and a radical initiator, like benzoyl peroxide or AIBN, under photolytic or thermal conditions.

A general synthetic workflow is depicted below:

Caption: Synthetic workflow for 4-bromo-1-(bromomethyl)-2-fluorobenzene.

Applications in Drug Development: Synthesis of PARP Inhibitors

4-Bromo-1-(bromomethyl)-2-fluorobenzene is a key intermediate in the synthesis of several clinically important drugs, most notably poly(ADP-ribose) polymerase (PARP) inhibitors. These targeted therapies are effective in treating cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations.[4] One prominent example is Talazoparib, a potent PARP inhibitor.[3]

Experimental Protocol: Synthesis of a Talazoparib Intermediate

The following is a representative experimental protocol for the alkylation of a phthalazinone core, a key step in the synthesis of Talazoparib, utilizing 4-bromo-1-(bromomethyl)-2-fluorobenzene.

Reaction: N-alkylation of (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one.

Materials:

-

(8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (1 equivalent)

-

4-Bromo-1-(bromomethyl)-2-fluorobenzene (1.1 - 1.5 equivalents)

-

A suitable base (e.g., potassium carbonate, cesium carbonate, or sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or tetrahydrofuran (THF))

Procedure:

-

To a solution of the phthalazinone core in the anhydrous solvent, add the base and stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of 4-bromo-1-(bromomethyl)-2-fluorobenzene in the same anhydrous solvent to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-alkylated product.

Quantitative Data: Biological Activity of Resulting PARP Inhibitors

The compounds synthesized using 4-bromo-1-(bromomethyl)-2-fluorobenzene as a key building block have demonstrated potent inhibitory activity against PARP enzymes and significant anti-proliferative effects in cancer cell lines with BRCA mutations.

| Compound | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Cell Line (BRCA mutant) | Anti-proliferative IC₅₀ (nM) | Reference(s) |

| Talazoparib (BMN 673) | 0.57 | - | MX-1 | - | [3] |

| Rucaparib Analogue Y49 | 0.96 | 61.90 | MX-1 | Potent | [2] |

| Olaparib | 34 | - | - | - | [5] |

Role in Signaling Pathways: PARP Inhibition and Synthetic Lethality

PARP inhibitors, such as Talazoparib, function based on the principle of synthetic lethality. In cells with proficient homologous recombination repair (HRR), the inhibition of PARP-mediated single-strand break (SSB) repair is not lethal, as the resulting double-strand breaks (DSBs) can be repaired by HRR. However, in cancer cells with HRR deficiencies (e.g., due to BRCA1/2 mutations), the inhibition of PARP leads to an accumulation of unrepaired DSBs, ultimately resulting in cell death.

Caption: The signaling pathway of PARP inhibition leading to synthetic lethality.

Conclusion

4-Bromo-1-(bromomethyl)-2-fluorobenzene is a versatile and indispensable building block in the synthesis of complex pharmaceutical agents. Its application in the development of potent PARP inhibitors like Talazoparib highlights its significance in advancing targeted cancer therapies. The unique reactivity of this compound provides a robust platform for the creation of novel therapeutics, underscoring its importance for the scientific and drug development communities.

References

- 1. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of 4-Bromo-2-fluorobenzyl Bromide

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for 4-Bromo-2-fluorobenzyl bromide (CAS No: 76283-09-5).[1][2] It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines key spectral characteristics and provides detailed experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: 4-bromo-1-(bromomethyl)-2-fluorobenzene[3]

-

Molecular Formula: C₇H₅Br₂F[3]

-

Molecular Weight: 267.92 g/mol [3]

-

Appearance: Typically a solid with a melting point of 33-36 °C.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. Below are the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 - 7.2 | Multiplet | 3H | Aromatic Protons |

| ~4.5 | Singlet | 2H | CH₂Br Protons |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~160 (d, J ≈ 250 Hz) | C-F |

| ~135 - 120 | Aromatic C |

| ~118 (d, J ≈ 25 Hz) | Aromatic C |

| ~115 (d, J ≈ 20 Hz) | Aromatic C |

| ~30 | CH₂Br |

Note: The carbon attached to fluorine exhibits a characteristic doublet due to C-F coupling. Other aromatic carbons may also show smaller couplings to fluorine.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.[4]

-

Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.[5]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

-

Employ a proton-decoupled pulse sequence.

-

A sufficient number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for the aromatic ring and the alkyl halide functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1600 - 1450 | Strong | Aromatic C=C ring stretch |

| ~1250 - 1200 | Strong | C-F stretch |

| ~1200 - 1000 | Medium | In-plane C-H bending |

| ~900 - 700 | Strong | Out-of-plane C-H bending |

| ~700 - 600 | Strong | C-Br stretch (aromatic and benzylic) |

Note: The spectrum is typically acquired as a melt (liquid) or using an Attenuated Total Reflectance (ATR) technique.[3]

Experimental Protocol for IR Spectroscopy

The following protocol can be used to obtain the IR spectrum of this compound:

-

Instrumentation: An FT-IR spectrometer, such as a Bruker Tensor 27, is commonly used.[3]

-

Sample Preparation (ATR method):

-

Sample Preparation (Melt method):

-

Place a small amount of the solid sample between two polished salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[10]

-

Gently heat the plates to melt the sample, creating a thin liquid film.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Collect a number of scans (e.g., 16-32) and average them to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty salt plates or ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

MS Spectral Data

The mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of two bromine atoms, the isotopic pattern of the molecular ion will be distinctive.

| m/z | Relative Intensity | Assignment |

| 266, 268, 270 | ~1:2:1 | [M]⁺, Molecular ion peak cluster (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 187, 189 | ~1:1 | [M - Br]⁺, Loss of a bromine atom |

| 108 | High | [M - Br - Br]⁺, Loss of both bromine atoms, resulting in [C₇H₅F]⁺ |

| 91 | Moderate | [C₇H₇]⁺, Tropylium ion (less likely due to fluorine substitution) |

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining the mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a chromatographic system like GC-MS or LC-MS.[5]

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for this type of molecule and will induce fragmentation.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a chemical compound like this compound using the spectroscopic techniques discussed.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. chembk.com [chembk.com]

- 3. This compound | C7H5Br2F | CID 2733660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. webassign.net [webassign.net]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

Solubility Profile of 4-Bromo-2-fluorobenzyl Bromide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluorobenzyl bromide is a substituted aromatic halogen compound of interest in organic synthesis and as a building block in the development of novel pharmaceutical agents. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides an overview of the known solubility characteristics of this compound, a detailed experimental protocol for determining its solubility, and relevant physical and chemical data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its behavior in different solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₇H₅Br₂F | |

| Molecular Weight | 267.92 g/mol | |

| Appearance | White to light yellow crystal powder or low melting solid | [1] |

| Melting Point | 33-36 °C | [1][2] |

| Boiling Point | 126 °C at 19 mmHg | [2] |

| Density | 1.9094 g/mL at 25°C | [1] |

Solubility Data

| Solvent | Polarity Index | Predicted Solubility | Quantitative Data ( g/100 mL at 25°C) |

| Methanol | 5.1 | Soluble | Data not available |

| Ethanol | 4.3 | Soluble | Data not available |

| Acetone | 5.1 | Soluble | Data not available |

| Dichloromethane | 3.1 | Soluble | Data not available |

| Chloroform | 4.1 | Soluble | Data not available |

| Ethyl Acetate | 4.4 | Soluble | Data not available |

| Toluene | 2.4 | Moderately Soluble | Data not available |

| Hexane | 0.1 | Sparingly Soluble | Data not available |

| Water | 10.2 | Insoluble | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method. This is a widely accepted technique for generating accurate solubility data.[3]

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure that the solution reaches saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Dilute the filtered solution with a known volume of the solvent to a concentration suitable for the analytical method (e.g., HPLC or GC).

-

Analyze the diluted solution using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the original concentration of this compound in the saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining the solubility of a solid in a liquid.

Conclusion

While quantitative solubility data for this compound is not widely published, this guide provides a framework for its use based on predicted solubility and established physicochemical properties. The detailed experimental protocol and workflow diagram offer a robust methodology for researchers to determine precise solubility values in various organic solvents, facilitating its application in organic synthesis and drug development. It is recommended that experimental verification of solubility be conducted for any specific application to ensure optimal conditions.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives Using 4-Bromo-2-fluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of heterocyclic derivatives utilizing 4-Bromo-2-fluorobenzyl bromide as a key building block. This versatile reagent is valuable in medicinal chemistry for introducing the 4-bromo-2-fluorobenzyl moiety into various molecular scaffolds, a common strategy in the development of novel therapeutic agents, including kinase inhibitors.

Application Note 1: Synthesis of N-Aryl Indole-2,3-dione Derivatives

Introduction

1H-indole-2,3-dione (isatin) and its derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. N-alkylation of the isatin core is a fundamental step in the structural diversification and modulation of its pharmacological profile. This protocol details the synthesis of 1-(4-Bromo-2-fluorobenzyl)-1H-indole-2,3-dione, a key intermediate for the development of novel bioactive molecules. The presence of the bromo- and fluoro-substituents on the benzyl ring offers opportunities for further functionalization, for example, through cross-coupling reactions.

Data Presentation

| Parameter | Value | Reference |

| Reactants | 1H-indole-2,3-dione, this compound, Sodium Hydride (NaH) | Adapted from analogous reactions |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | Adapted from analogous reactions |

| Reaction Temperature | 0 °C to Room Temperature | Adapted from analogous reactions |

| Reaction Time | 4 hours | Adapted from analogous reactions |

| Yield | 80-90% (expected) | Based on analogous reactions |

Experimental Protocol: Synthesis of 1-(4-Bromo-2-fluorobenzyl)-1H-indole-2,3-dione

Materials and Reagents:

-

1H-indole-2,3-dione (Isatin)

-

This compound

-

Sodium Hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Ice-water

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 1H-indole-2,3-dione (1.0 eq.).

-

Add anhydrous DMF to dissolve the isatin.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Carefully add Sodium Hydride (1.3 eq.) portion-wise to the cooled solution.

-

Stir the mixture at 0 °C for 1 hour.

-

Add a solution of this compound (1.2 eq.) in a small amount of anhydrous DMF dropwise to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction progress using TLC (e.g., 3:1 Hexanes/EtOAc eluent).

-

Upon completion, carefully quench the reaction by the slow addition of ice-water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of petroleum ether and ethyl acetate as the eluent, to yield 1-(4-Bromo-2-fluorobenzyl)-1H-indole-2,3-dione.

Visualization

Caption: Workflow for the synthesis of 1-(4-Bromo-2-fluorobenzyl)-1H-indole-2,3-dione.

Application Note 2: Synthesis of Pyrrolo[2,3-d]pyrimidine-Based Multi-Target Kinase Inhibitors

Introduction

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors due to its structural similarity to the purine core of ATP. This allows for competitive binding to the ATP-binding site of various kinases. Misregulation of protein kinase activity is implicated in numerous diseases, including cancer. Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) are key receptor tyrosine kinases involved in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Dual inhibition of VEGFR and PDGFR signaling is an effective anti-cancer strategy.

This protocol describes the synthesis of a 7-(4-bromo-2-fluorobenzyl)pyrrolo[2,3-d]pyrimidine derivative, a potential dual inhibitor of VEGFR and PDGFR. The synthesis involves the N-alkylation of a pyrrolo[2,3-d]pyrimidine core with this compound.

Data Presentation

| Parameter | Value | Reference |

| Reactants | N⁴-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine, this compound, Sodium Hydride (NaH) | Adapted from analogous reactions |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | Adapted from analogous reactions |

| Reaction Temperature | Room Temperature | Adapted from analogous reactions |

| Reaction Time | 12 hours | Adapted from analogous reactions |

| Yield | 40-60% (expected) | Based on analogous reactions |

Experimental Protocol: Synthesis of 7-(4-Bromo-2-fluorobenzyl)-N⁴-(3-bromophenyl)pyrrolo[2,3-d]pyrimidine-2,4-diamine

Materials and Reagents:

-

N⁴-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine

-

This compound

-

Sodium Hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add N⁴-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (1.0 eq.).

-

Add anhydrous DMF to dissolve the starting material.

-

Carefully add Sodium Hydride (1.2 eq.) portion-wise to the solution at room temperature.

-

Stir the mixture for 30 minutes.

-

Add a solution of this compound (1.1 eq.) in a small amount of anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress using TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by flash column chromatography on silica gel to yield the desired product.

Visualization

Caption: Inhibition of VEGFR/PDGFR signaling by the synthesized derivative.

Application Notes and Protocols: 4-Bromo-2-fluorobenzyl bromide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluorobenzyl bromide is a versatile, trifunctional building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring a reactive benzylic bromide for nucleophilic substitution, a bromine atom amenable to various cross-coupling reactions, and a fluorine atom that can modulate the physicochemical properties of target molecules, makes it a valuable precursor for the synthesis of complex chemical entities.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents.

Key Applications

The strategic placement of the bromo, fluoro, and bromomethyl groups on the benzene ring allows for a diverse range of chemical transformations. These include:

-

Nucleophilic Substitution/Alkylation: The highly reactive benzylic bromide is an excellent electrophile for alkylation reactions with a variety of nucleophiles, including amines, phenols, thiols, and carbanions. This is a common strategy for introducing the 4-bromo-2-fluorobenzyl moiety into a target molecule.

-

Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide functionality serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This allows for the introduction of diverse substituents at the 4-position of the benzene ring. Key examples include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form biaryl compounds.

-

Heck-Mizoroki Coupling: Reaction with alkenes to introduce vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

-

Application in the Synthesis of PARP Inhibitors

This compound is a crucial building block in the synthesis of several PARP inhibitors, including the clinically approved drug Olaparib.[2][3][4] PARP inhibitors are a class of targeted therapies that exploit deficiencies in DNA repair mechanisms in certain cancer cells, leading to a concept known as synthetic lethality.[5][6][7]

PARP-1 Signaling Pathway and Inhibition

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[1][6][8] When DNA damage occurs, PARP-1 binds to the site of the SSB and synthesizes long chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.[1][8][9] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient.[1][5] When PARP is inhibited in these cells, SSBs are not efficiently repaired and can lead to the formation of DSBs during DNA replication. The inability to repair these DSBs through the defective HR pathway results in cell death.[5][6][7]

Figure 1: Simplified PARP-1 signaling pathway in DNA repair and the mechanism of action of PARP inhibitors in BRCA-deficient cancer cells.

Experimental Protocols

Safety Precautions: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Protocol 1: N-Alkylation of Isatin

This protocol describes the synthesis of 1-(4-bromo-2-fluorobenzyl)indoline-2,3-dione, a potential intermediate for more complex molecules.

Materials:

-

Isatin (1H-indole-2,3-dione)

-

This compound

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of isatin (1.0 eq) in anhydrous DMF at room temperature, add potassium carbonate (1.5 eq).

-

Stir the mixture for 30 minutes.

-

Add a solution of this compound (1.1 eq) in DMF dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) | Reference |

| Isatin | 4-Fluorobenzyl bromide | NaH | DMF | 3 | 82 | [1] |

| Isatin | Various alkyl halides | K₂CO₃/Cs₂CO₃ | DMF/NMP | 0.05-0.1 | 50-96 | [10][11] |

| Isatin | Long chain alkyl bromides | K₂CO₃ | DMF | 48 | 76-80 |

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of a 4-bromo-2-fluorobenzyl derivative with an arylboronic acid.

Materials:

-

4-Bromo-2-fluorobenzyl derivative (e.g., from Protocol 1)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

-

Solvent (e.g., Dioxane/Water, Toluene, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk flask, combine the 4-bromo-2-fluorobenzyl derivative (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (3 mol%), and base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system (e.g., dioxane/water 4:1).

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| Aryl Bromide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | 81 |

| Aryl Bromide | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 92 |

| Aryl Bromide | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 73 |

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Figure 2: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Sonogashira Cross-Coupling

This protocol outlines a general method for the coupling of a 4-bromo-2-fluorobenzyl derivative with a terminal alkyne.

Materials:

-

4-Bromo-2-fluorobenzyl derivative

-

Terminal alkyne (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., THF, DMF)

-

Inert gas

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the 4-bromo-2-fluorobenzyl derivative (1.0 eq), palladium catalyst (2 mol%), and CuI (4 mol%).

-

Add the anhydrous solvent and the amine base (2.5 eq).

-

Add the terminal alkyne (1.2 eq) dropwise.

-

Stir the reaction at room temperature or heat to 40-60 °C for 2-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Aryl Bromide | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT-60 | 70-95 |

| Aryl Bromide | 1-Hexyne | Pd(PPh₃)₄/CuI | DIPA | DMF | RT | 80-90 |

Note: Yields are representative for Sonogashira couplings of aryl bromides and can vary.

Protocol 4: Buchwald-Hartwig Amination

This protocol describes a general procedure for the C-N bond formation between a 4-bromo-2-fluorobenzyl derivative and an amine.

Materials:

-

4-Bromo-2-fluorobenzyl derivative

-

Primary or secondary amine (1.1-1.5 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., Xantphos, RuPhos, SPhos) (2-10 mol%)

-

Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) (1.5-2.5 eq)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Inert gas

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

-

Add the 4-bromo-2-fluorobenzyl derivative and the amine.

-

Add the anhydrous solvent.

-

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling, dilute the mixture with an organic solvent, filter through celite, and concentrate.

-

Purify the crude product by column chromatography.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Aryl Bromide | Morpholine | Pd₂(dba)₃/Xantphos | NaOt-Bu | Toluene | 100 | 85-95 |

| Aryl Bromide | Aniline | Pd(OAc)₂/RuPhos | Cs₂CO₃ | Dioxane | 110 | 80-90 |

Note: Yields are representative for Buchwald-Hartwig aminations and are highly dependent on the specific substrates and ligand system used.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to undergo a wide range of transformations, including nucleophilic substitutions and various palladium-catalyzed cross-coupling reactions, provides synthetic chemists with a powerful tool for the construction of complex molecules. Its application in the synthesis of important pharmaceuticals, such as PARP inhibitors, underscores its significance in drug discovery and development. The protocols and data presented in this document offer a foundation for researchers to effectively utilize this key intermediate in their synthetic endeavors.

References

- 1. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. How Do PARP Inhibitors Work In Cancer? | Dana-Farber Cancer Institute [blog.dana-farber.org]

- 6. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of PARP Inhibitors in Cancer Biology and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Bromo-2-fluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluorobenzyl bromide is a versatile bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a reactive benzylic bromide, which is highly susceptible to nucleophilic substitution (SN2) reactions, and a synthetically useful aryl bromide, amenable to various cross-coupling reactions. This dual reactivity allows for the sequential introduction of diverse functionalities, making it a valuable building block in the construction of complex molecular architectures and in the synthesis of pharmaceutical intermediates.

The presence of a fluorine atom at the ortho position and a bromine atom at the para position on the benzene ring electronically influences the reactivity of the benzylic bromide. These substituents can also impart desirable pharmacokinetic properties to the resulting molecules, such as enhanced metabolic stability and binding affinity. These application notes provide detailed protocols for the nucleophilic substitution reactions of this compound with common nucleophiles, including amines, thiols, and alkoxides, to facilitate its use in research and drug development.

Reaction Principle: Nucleophilic Substitution (SN2)

The primary mode of reaction for the benzylic bromide of this compound with nucleophiles is a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile attacks the electrophilic benzylic carbon, leading to the simultaneous displacement of the bromide leaving group. This reaction results in the formation of a new carbon-nucleophile bond. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

Caption: General mechanism for the SN2 reaction of this compound.

Data Presentation: Representative Nucleophilic Substitution Reactions

The following table summarizes the expected products and representative yields for the nucleophilic substitution reactions of this compound with various nucleophiles. The yields are based on literature reports for analogous reactions with similar benzyl bromides and should be considered as representative examples.

| Entry | Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Azetidin-3-ol | 1-(4-Bromo-2-fluorobenzyl)azetidin-3-ol | Acetonitrile | K₂CO₃ | 60 | 12 | ~85 |

| 2 | 1-Methylpiperazine | 1-(4-Bromo-2-fluorobenzyl)-4-methylpiperazine | Acetonitrile | K₂CO₃ | 80 | 12 | ~90 |

| 3 | Dimethylamine | (4-Bromo-2-fluorobenzyl)dimethylamine | Benzene | - | RT | 4 | ~95 |

| 4 | Sodium thiomethoxide | 4-Bromo-2-fluorobenzyl methyl sulfide | Methanol | - | RT | 2 | >90 |

| 5 | Sodium ethoxide | 4-Bromo-2-fluorobenzyl ethyl ether | Ethanol | - | RT | 3 | >90 |

Experimental Protocols

The following protocols provide detailed methodologies for key nucleophilic substitution reactions of this compound.

Protocol 1: Synthesis of 1-(4-Bromo-2-fluorobenzyl)azetidin-3-ol

This protocol describes the N-alkylation of azetidin-3-ol.

Materials:

-

This compound

-

Azetidin-3-ol hydrochloride

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Standard work-up and purification equipment

Caption: Workflow for the synthesis of 1-(4-Bromo-2-fluorobenzyl)azetidin-3-ol.

Procedure:

-

To a solution of azetidin-3-ol hydrochloride (1.2 equivalents) in anhydrous acetonitrile, add potassium carbonate (3.0 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture.

-

Heat the reaction mixture to 60°C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-